molecular formula C15H22O2 B546541 Valerenic acid CAS No. 3569-10-6

Valerenic acid

Numéro de catalogue: B546541
Numéro CAS: 3569-10-6
Poids moléculaire: 234.33 g/mol
Clé InChI: FEBNTWHYQKGEIQ-SUKRRCERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Valerenic acid is a sesquiterpenoid constituent of the essential oil derived from the valerian plant (Valeriana officinalis). This compound is known for its sedative properties and is often used in herbal supplements aimed at treating insomnia and anxiety. This compound is one of the primary active components responsible for the therapeutic effects of valerian root extracts .

Applications De Recherche Scientifique

Valerenic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Valerenic acid, a sesquiterpenoid constituent of the essential oil of the valerian plant, primarily targets the GABA_A receptors . It acts as a subtype-selective GABA_A receptor positive allosteric modulator via a binding site in the transmembrane domain at the β + α − interface . It has been shown that only assemblies incorporating β2 or β3 subunits were stimulated by this compound .

Mode of Action

This compound interacts with its targets, the GABA_A receptors, by enhancing the GABA response in the nervous system . This interaction results in the modulation of ion channel action . The compound’s sedative and anxiolytic effects are believed to be due to this interaction .

Biochemical Pathways

This compound is synthesized via the mevalonate (MVA) pathway in Saccharomyces cerevisiae . The isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are generated by condensation reactions and then combined to produce the farnesyl diphosphate (FPP) by FPP synthase . The sesquiterpene synthase gene VoTPS is expressed in yeast to transform FPP into valerena-4,7(11)-diene, the precursor of valeric acid .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After oral ingestion of a commercially available valerian root supplement, this compound peaked in concentration after about an hour and had an average half-life of 1.1 +/- 0.6 hours . There was considerable inter- and intra-subject variability in the pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its sedative effects. It is believed to be at least partly responsible for valerian’s sedative effects . It has also been found to inhibit NF-κB, a protein complex that controls the transcription of DNA, in HeLa (cultured human cancer) cells . This inhibition may be connected to the reported anti-inflammatory action of the valerian plant .

Action Environment

Environmental factors such as altitude and habitat can influence the phytochemical content and antioxidant activity of valerian, which in turn can affect the action, efficacy, and stability of this compound . For example, the total phenolic content in valerian was found to vary across different altitudes and habitats . This variability could potentially influence the therapeutic effects of this compound.

Orientations Futures

Recent studies have engineered Saccharomyces cerevisiae to produce Valerenic acid, but the oxidation step is still the rate-limiting step for VA synthesis that needs to be further optimized . Additionally, this compound has shown potential in suppressing glioblastoma cell growth and invasion, suggesting its potential as an anti-tumor agent .

Analyse Biochimique

Biochemical Properties

Valerenic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the gamma-aminobutyric acid (GABA) receptor, where this compound acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. As mentioned earlier, this compound binds to the GABA receptor, enhancing its activity . It also inhibits monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, this compound can modulate the activity of ion channels, such as the potassium and calcium channels, which are crucial for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also transported by specific binding proteins and transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria, where it can modulate cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress . Additionally, this compound can be found in the endoplasmic reticulum, where it can modulate protein folding and secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Valerenic acid can be synthesized through various chemical routes. One common method involves the extraction of this compound from valerian root using supercritical fluid extraction with carbon dioxide. This method operates under pressures of 10–20 MPa and temperatures of 40–50°C. The addition of 5% ethanol or methanol as a modifier to the carbon dioxide can enhance the yield .

Industrial Production Methods

In industrial settings, this compound is often extracted from valerian roots using ethanol or methanol as solvents. The roots are macerated or percolated with 60–70% ethanol on a 1:5 herb-to-solvent ratio. The extracts are then dried to facilitate incorporation into products such as tablets and capsules .

Analyse Des Réactions Chimiques

Types of Reactions

Valerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxythis compound and acetoxythis compound, which are also found in valerian root extracts .

Propriétés

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBNTWHYQKGEIQ-SUKRRCERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034089
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-10-6
Record name (-)-Valerenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALERENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valerenic acid
Reactant of Route 2
Valerenic acid
Reactant of Route 3
Valerenic acid
Reactant of Route 4
Valerenic acid
Reactant of Route 5
Valerenic acid
Reactant of Route 6
Valerenic acid
Customer
Q & A

Q1: What is the molecular formula and weight of valerenic acid?

A1: The molecular formula of this compound is C15H22O2, and its molecular weight is 234.34 g/mol [].

Q2: How is this compound structurally characterized?

A2: this compound's structure is elucidated using spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies have employed techniques like 1H NMR to confirm the structure of this compound and its derivatives [, ].

Q3: What is the primary mechanism of action of this compound?

A3: this compound acts as a positive allosteric modulator of the GABAA receptor [, ]. This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and anxiolytic effects.

Q4: How does this compound interact with the GABAA receptor?

A4: While the exact binding site remains unclear, this compound does not bind directly to the benzodiazepine binding site on the GABAA receptor [, ]. It is hypothesized to interact with a distinct site, potentially the loreclezole binding site or an allosterically linked site, modulating receptor function [].

Q5: How is this compound absorbed and metabolized in the body?

A6: this compound is extensively metabolized in the liver, primarily through glucuronidation [, ]. This process involves conjugation with glucuronic acid, forming water-soluble metabolites that are more easily excreted.

Q6: What is the role of the Mrp2 transporter in this compound elimination?

A7: Studies using Mrp2-deficient rats demonstrate that the transporter Mrp2 plays a crucial role in the biliary excretion of this compound and its glucuronide metabolites [].

Q7: Does the pharmacokinetics of this compound vary with age?

A8: Research in older women revealed significant inter- and intra-subject variability in this compound pharmacokinetics, suggesting factors like body weight may influence its disposition [].

Q8: What is the safety profile of this compound?

A9: While valerian extracts are generally well-tolerated, information regarding the specific toxicity profile of this compound is limited []. Further studies are needed to assess potential adverse effects and long-term safety.

Q9: What analytical methods are used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound in plant material and pharmaceutical preparations [, , , ]. Other techniques employed include gas chromatography-mass spectrometry (GC-MS) [, ] and ultra-performance liquid chromatography (UPLC) [].

Q10: How is the quality of valerian products controlled regarding this compound content?

A12: Several studies emphasize the importance of standardizing valerian products based on their this compound content [, , ]. This involves using validated analytical methods like HPLC to ensure consistent quality and therapeutic efficacy [, ].

Q11: Can this compound be used as a marker compound for valerian quality control?

A14: Yes, this compound is considered a reliable marker compound for standardizing valerian extracts and ensuring consistent quality in pharmaceutical preparations [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.